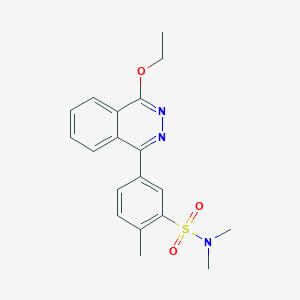
5-(4-ethoxy-1-phthalazinyl)-N,N,2-trimethylbenzenesulfonamide
説明
5-(4-ethoxy-1-phthalazinyl)-N,N,2-trimethylbenzenesulfonamide, commonly known as EPTB, is a sulfonamide compound that has been widely used in scientific research. EPTB is a potent inhibitor of carbonic anhydrase IX (CA IX), which is a transmembrane protein that is overexpressed in many solid tumors.
作用機序
EPTB inhibits the activity of CA IX by binding to its active site and blocking the conversion of carbon dioxide to bicarbonate. This leads to a decrease in the pH of the tumor microenvironment, which can inhibit tumor growth and metastasis. EPTB has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
EPTB has been shown to have several biochemical and physiological effects. It can inhibit tumor growth and metastasis, induce apoptosis in cancer cells, and reduce the pH of the tumor microenvironment. EPTB has also been shown to reduce the expression of hypoxia-inducible factor 1 alpha (HIF-1α), which is a transcription factor that is upregulated in hypoxia and is associated with tumor growth and metastasis.
実験室実験の利点と制限
EPTB has several advantages for lab experiments. It is a potent inhibitor of CA IX and has been shown to be effective in reducing tumor growth in animal models. EPTB is also relatively easy to synthesize and purify. However, EPTB has some limitations for lab experiments. It is a sulfonamide compound, which can have off-target effects on other carbonic anhydrase isoforms. EPTB is also not very soluble in water, which can limit its use in some experiments.
将来の方向性
There are several future directions for the use of EPTB in scientific research. One direction is to investigate the use of EPTB in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to develop more potent and selective inhibitors of CA IX that can be used in clinical trials. Finally, EPTB can be used to study the role of CA IX in other diseases, such as osteoporosis and epilepsy.
科学的研究の応用
EPTB has been used extensively in scientific research as a tool to study the role of CA IX in cancer. CA IX is overexpressed in many solid tumors and is associated with tumor growth, invasion, and metastasis. EPTB has been shown to inhibit the activity of CA IX and reduce tumor growth in animal models. EPTB has also been used to study the role of CA IX in hypoxia, which is a common feature of solid tumors.
特性
IUPAC Name |
5-(4-ethoxyphthalazin-1-yl)-N,N,2-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-5-25-19-16-9-7-6-8-15(16)18(20-21-19)14-11-10-13(2)17(12-14)26(23,24)22(3)4/h6-12H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVZHJIFBIBNNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C2=CC=CC=C21)C3=CC(=C(C=C3)C)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methyl-N-{3-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B3927192.png)
![10-acetyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3927193.png)
![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3927209.png)
![11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3927215.png)
![N~2~-(3-chloro-2-methylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3927226.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B3927227.png)
![2-bromo-N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3927228.png)
![N-({[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B3927241.png)

![N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-iodobenzamide](/img/structure/B3927244.png)

![{4-[4-(ethylthio)phenyl]pyridin-2-yl}methanol](/img/structure/B3927258.png)
![N-{4-[(3-chlorobenzoyl)amino]phenyl}-2-methyl-3-nitrobenzamide](/img/structure/B3927271.png)
![11-(4-methylphenyl)-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3927272.png)